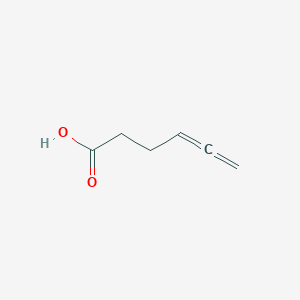

Hexa-4,5-dienoic Acid

Description

Structural and Isomeric Considerations within Dienoic Acid Chemistry

Hexa-4,5-dienoic acid, with the chemical formula C₆H₈O₂, possesses a molecular weight of 112.13 g/mol . evitachem.comsigmaaldrich.com Its structure is characterized by a six-carbon chain terminating in a carboxylic acid and featuring a cumulated diene (an allene) at the C4 and C5 positions. This terminal allene (B1206475) group is the defining feature of the molecule and is responsible for its unique chemical properties and stereochemistry.

The central carbon of the allene (C5) is sp-hybridized, forming two pi bonds with the adjacent sp²-hybridized carbons (C4 and C6). This results in a linear arrangement of the C4=C5=C6 atoms. Consequently, the planes containing the substituents on C4 and C6 are twisted at a 90° angle to each other. This orthogonal arrangement of the double bonds is a hallmark of allene chemistry. wikipedia.org

A key structural feature of this compound is its chirality. Despite the absence of a traditional stereocenter, the molecule can exist as a pair of enantiomers due to the axial chirality of the allene group. This arises because the four substituents around the allene unit (in this case, a hydrogen and the carboxylic acid-bearing chain on C4, and two hydrogens on C6) are arranged in a non-superimposable mirror image relationship. The assignment of absolute configuration (R or S) is based on viewing the molecule along the allene axis and observing the priority of the substituents.

Beyond enantiomerism, this compound can also exhibit positional isomerism within the broader class of hexadienoic acids. These isomers differ in the location of the two double bonds. For instance, the more commonly known sorbic acid is (2E,4E)-hexa-2,4-dienoic acid, a conjugated dienoic acid. organic-chemistry.org The differing placement of the double bonds leads to significant variations in chemical reactivity and physical properties.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | evitachem.comsigmaaldrich.com |

| Molecular Weight | 112.13 g/mol | evitachem.comsigmaaldrich.com |

| CAS Number | 72038-67-6 | evitachem.comsigmaaldrich.com |

| SMILES String | C=C=CCCC(O)=O | evitachem.comsigmaaldrich.com |

| InChI Key | FEXCPDFDTUXECI-UHFFFAOYSA-N | evitachem.comsigmaaldrich.com |

| Key Structural Feature | Terminal Allene | |

| Hybridization of Allene Carbons | C4 (sp²), C5 (sp), C6 (sp²) | wikipedia.org |

| Isomerism | Axial Chirality (Enantiomers) |

Table 2: Comparison of this compound with a Conjugated Isomer

| Compound | Structure | Double Bond Type | Key Features |

| This compound | CH₂=C=CHCH₂CH₂COOH | Cumulated (Allenic) | Chiral, terminal allene |

| (2E,4E)-Hexa-2,4-dienoic Acid (Sorbic Acid) | CH₃CH=CHCH=CHCOOH | Conjugated | Planar diene system, exists as geometric isomers |

Historical Context and Evolution of Research on Allenic Carboxylic Acids

The study of allenes has a rich history, initially marked by skepticism regarding their existence. The first synthesis of an allene, glutinic acid (penta-2,3-dienedioic acid), was reported by Burton and Pechmann in 1887, though its structure was not correctly identified until 1954. wikipedia.orgscripps.edu The prediction of the correct structure and the inherent chirality of allenes was made by van't Hoff in 1875. scripps.educaltech.edu The first chiral allene was synthesized in 1935 by Maitland and Mills. scripps.edu

The development of synthetic methods for allenes and the exploration of their reactivity gained significant momentum in the latter half of the 20th century. Allenic carboxylic acids, as a specific subclass, became recognized for their potential as versatile synthetic building blocks. Early research often focused on understanding the fundamental reactivity of the allene moiety in the presence of a carboxylic acid.

More contemporary research has seen a surge in the development of catalytic methods for the synthesis and transformation of allenoic acids. The unique reactivity of the allene group, which can act as both a nucleophile and an electrophile, has been harnessed in a variety of transformations. scripps.edu While specific historical milestones for this compound itself are not prominently documented, the evolution of research on allenoic carboxylic acids in general provides the essential backdrop for its study. Modern synthetic chemistry has increasingly focused on the development of atom-economical and stereoselective reactions involving allenes, including those bearing carboxylic acid functionalities.

Strategic Importance of this compound in Advanced Chemical Synthesis

The strategic importance of this compound in advanced chemical synthesis lies in the unique reactivity of its terminal allene group, which can be exploited to construct complex molecular architectures. Allenes are valuable building blocks due to their ability to participate in a variety of transformations, including cycloadditions, transition metal-catalyzed reactions, and intramolecular cyclizations. The presence of the carboxylic acid functionality in this compound provides a handle for further derivatization or can participate directly in reactions.

One of the key areas where allenoic acids are of interest is in cycloaddition reactions. While the terminal allene of this compound can act as a dienophile, its participation in [2+2] cycloadditions is particularly noteworthy. For example, the photodimerization of related 5-arylpenta-2,4-dienoic acids has been shown to proceed via [2+2] cycloaddition. acs.org

Transition metal catalysis has emerged as a powerful tool for unlocking the synthetic potential of allenes. Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, palladium-catalyzed intramolecular arylative carboxylation of allenes with carbon dioxide has been developed to synthesize β,γ-unsaturated carboxylic acids, which can then be converted to valuable indole (B1671886) derivatives. organic-chemistry.orgacs.org While this specific example does not use this compound directly, it demonstrates the principle of intramolecular cyclization of an allene onto an aryl group, followed by carboxylation.

Furthermore, ruthenium catalysts have been employed for the enantioselective addition of carboxylic acids to allenes, leading to the formation of chiral allylic esters. This highlights the potential for this compound to undergo intermolecular reactions with other carboxylic acids in a stereocontrolled manner. Copper-catalyzed reactions have also been utilized for the synthesis of terminal allenes from alkynyl carboxylic acids, showcasing another facet of the interplay between these two functional groups. acs.orgorganic-chemistry.org

The intramolecular reactions of allenoic acids are of significant interest for the synthesis of lactones. The cyclization of allenoic acids can be promoted by various catalysts to yield furanones and other heterocyclic structures. For example, the intramolecular Tsuji-Trost-type allylation of carboxylic acids has been realized using ruthenium catalysts, leading to the formation of lactones. researchgate.netacs.org

Although specific, high-yield applications of this compound in the synthesis of complex natural products are not widely reported, its structural features make it a potentially valuable, though likely challenging, substrate for the construction of novel molecular frameworks. The combination of a reactive allene and a versatile carboxylic acid in a relatively small molecule continues to present opportunities for the development of new synthetic methodologies.

Table 3: Key Reactions Involving Allenic Carboxylic Acids and Related Structures

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Intramolecular Arylative Carboxylation | PdCl₂/PAr₃, ZnEt₂, CO₂ | β,γ-Unsaturated Carboxylic Acids | organic-chemistry.orgacs.org |

| Enantioselective Addition of Carboxylic Acids to Allenes | Ruthenium Complex | Chiral Allylic Esters | |

| Synthesis of Terminal Allenes | Copper(I) Iodide | Terminal Allenes | acs.orgorganic-chemistry.org |

| Intramolecular Tsuji-Trost-type Allylation | Ruthenium Complex | Lactones | researchgate.netacs.org |

| [2+2] Photodimerization | UV light | Cyclobutane derivatives | acs.org |

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h3H,1,4-5H2,(H,7,8) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXCPDFDTUXECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456447 | |

| Record name | Hexa-4,5-dienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72038-67-6 | |

| Record name | Hexa-4,5-dienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexa-4,5-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contemporary Synthetic Methodologies for Hexa 4,5 Dienoic Acid and Derivatives

Direct Synthetic Routes to Allenic Carboxylic Acids

Direct methods for the synthesis of allenic carboxylic acids like hexa-4,5-dienoic acid often involve the formation of the allene (B1206475) moiety as a key step. These routes can be broadly categorized into catalytic and condensation-based approaches.

Catalytic systems play a crucial role in the efficient synthesis of allenes. A notable approach involves the use of copper enolates, which can react with propargylic systems to yield β-allenic esters. For instance, the reaction of a copper enolate derived from ethyl acetate (B1210297) with propargyl bromide proceeds in an SN2' fashion to produce ethyl 3,4-pentadienoate. This method can be extended to synthesize higher homologues. The copper can be used in catalytic amounts (as low as 0.2 equivalents) and still achieve satisfactory results. illinois.edu

A synergistic dual catalytic system of copper and palladium (Cu/Pd) has been developed for the asymmetric allenylic alkylation of imine esters. This method allows for the synthesis of a variety of α-allenylic α-amino acids, including the naturally occurring (S)‐2‐aminohexa‐4,5‐dienoic acid, with high yields. researchgate.net Gold catalysts have also been explored for the stereoselective cycloisomerization of allenoic acids, indicating their potential in transformations of these compounds. researchgate.net

| Catalyst System | Substrates | Product Type | Key Features |

| Copper (catalytic) | Lithium enolate of ethyl acetate, Propargyl bromide | β-allenic ester (Ethyl 3,4-pentadienoate) | Proceeds via SN2' displacement; efficient for higher homologues. illinois.edu |

| Synergistic Cu/Pd | Imine esters, Allenyl carbonates | α-Allenylic α-amino acids | High yields, good substrate compatibility, enables asymmetric synthesis. researchgate.net |

| Gold (Au) | Allenoic acids | Cyclized products (e.g., lactones) | Catalyzes stereoselective cycloisomerization. researchgate.net |

Condensation reactions are a fundamental tool in carbon-carbon bond formation and can be applied to the synthesis of dienoic acids. While many condensation methods yield conjugated dienes, specific strategies can lead to the formation of allenic structures or their precursors. The Horner-Wadsworth-Emmons reaction, for example, is a powerful method for creating carbon-carbon double bonds and has been used to synthesize (E,E)-5-arylpenta-2,4-dienoic acid esters from cinnamaldehydes and triethyl phosphonoacetate. acs.org

The aldol (B89426) condensation is another widely used reaction. While typically employed to create α,β-unsaturated carbonyl compounds, variations can produce 1,3-dienes. For example, unsaturated aldehydes can react with enolates, followed by dehydration, to form 1,3-diene systems. thieme-connect.de The condensation of crotonaldehyde (B89634) with malonic acid in the presence of a base catalyst like pyridine (B92270) is a known method for producing (2E,4Z)-hexa-2,4-dienoic acid, an isomer of this compound. smolecule.comwikipedia.org

| Reaction Name | Reactants | Product | Conditions |

| Horner-Wadsworth-Emmons | Cinnamaldehydes, Triethyl phosphonoacetate | (E,E)-5-Arylpenta-2,4-dienoic esters | Not specified |

| Aldol Condensation | Unsaturated aldehydes, Enolates | 1,3-Dienes | Thermodynamic or kinetic conditions followed by dehydration thieme-connect.de |

| Malonic Acid Condensation | Crotonaldehyde, Malonic acid | (2E,4Z)-Hexa-2,4-dienoic acid | Pyridine catalyst smolecule.comwikipedia.org |

Indirect Synthesis via Functional Group Transformations

Indirect methods involve the synthesis of a precursor molecule which is then converted into the target allenic acid through one or more functional group transformations. These routes often rely on rearrangement reactions or the conversion of other functional groups into the desired allene and carboxylic acid moieties.

Rearrangement reactions can be a powerful strategy for constructing the carbon skeleton of dienoic acids. For example, β-allenic esters, synthesized via copper enolate chemistry, can undergo rapid reconjugation to the corresponding 2,4-dienoates when treated with sodium ethoxide in ethanol. This rearrangement proceeds in excellent yield and primarily produces the 2E, 4Z isomer. illinois.edu

Acid-catalyzed rearrangements of allenes are also known. The treatment of 3-methyl-1,2-butadiene (B1215419) with hydrogen chloride can lead to the formation of isoprene, demonstrating the isomerization of an allene to a conjugated diene. mdpi.com The Baeyer-Villiger oxidation is a classic rearrangement that converts a ketone into an ester or a cyclic ketone into a lactone using peroxy acids or hydrogen peroxide. wiley-vch.denih.gov This reaction could be envisioned as a method to form the carboxylic acid functionality from a suitable ketone precursor in a synthetic route towards this compound.

A straightforward indirect route to this compound involves the oxidation of a precursor alcohol. Hexa-4,5-dien-1-ol can be synthesized and subsequently oxidized to yield the target carboxylic acid. Another potential precursor is hex-5-ynoic acid, which can be synthesized in three steps from cyclohexanone. researchgate.net The terminal alkyne of hex-5-ynoic acid could then potentially be isomerized to the terminal allene of this compound.

The synthesis of dienoic acid derivatives has also been achieved starting from furanone precursors. For instance, 4-benzoyl-5-[(E)-2-phenyl-1-ethenyl]-2,3-dihydro-2,3-furandione reacts with various aminonucleophiles to yield substituted hexadienoic acid derivatives. asianpubs.org

| Precursor Molecule | Target/Intermediate | Transformation | Reference |

| Hexa-4,5-dien-1-ol | This compound | Oxidation | |

| Cyclohexanone | Hex-5-ynoic acid | Multi-step synthesis | researchgate.net |

| 4-Benzoyl-5-[(E)-2-phenyl-1-ethenyl]-2,3-dihydro-2,3-furandione | Substituted hexadienoic acids | Reaction with aminonucleophiles | asianpubs.org |

Enantioselective Synthesis of Chiral Allenic Dienoic Acids

The synthesis of chiral molecules in an enantiomerically pure form is a significant goal in organic chemistry. wikipedia.org For allenic acids, which can exhibit axial chirality, several enantioselective methods have been developed.

A highly effective method for the enantioselective synthesis of α-allenoic acids involves the alkylation of α-alkynyl carboxylic acids and α-alkylallenoic acids using chiral lithium amides as noncovalent stereodirecting auxiliaries. This approach allows for the construction of all-carbon quaternary centers at the α-position with high enantioselectivity. nih.gov

Furthermore, a synergistic Cu/Pd catalytic system has been successfully applied to the first catalytic asymmetric synthesis of the naturally occurring (S)‐2‐aminohexa‐4,5‐dienoic acid. This method demonstrates good substrate compatibility and delivers the desired α-allene-substituted amino acid with high yield and enantioselectivity. researchgate.net These catalytic approaches, which use a chiral feature in the catalyst to favor the formation of one enantiomer, are central to modern asymmetric synthesis. wikipedia.org

| Method | Key Feature | Target Molecule Type | Chiral Source |

| Asymmetric Alkylation | Forms all-carbon quaternary centers | α-Alkynyl and α-Alkylallenoic acids | Chiral lithium amides |

| Synergistic Cu/Pd Catalysis | Asymmetric allenylic alkylation | α-Allenylic α-amino acids | Chiral ligands with Cu/Pd catalysts |

Mechanistic Understanding of Hexa 4,5 Dienoic Acid Chemical Reactivity

Pericyclic Reactions and Intramolecular Processes

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu The unique arrangement of pi bonds in hexa-4,5-dienoic acid makes it a candidate for several types of pericyclic and intramolecular reactions.

Cyclization Reactions Leading to Lactones and Other Cyclic Systems

The presence of a carboxylic acid and an allene (B1206475) group in the same molecule allows for intramolecular cyclization reactions to form lactones and other cyclic compounds. These reactions can be promoted by various catalysts.

Halolactonization : Enantioselective iodolactonization of allenoic acids can be achieved using trisimidazoline catalysts and iodine. rsc.org This reaction proceeds through a π-allyl cation intermediate. rsc.org The unique reactivity of allenes presents challenges in controlling regioselectivity and stereoselectivity due to the presence of two double bonds and the potential for different intermediates. rsc.org For instance, the reaction of allenes with an electrophilic halogen source can generate either a bridged 3-membered ring halonium ion or a π-allyl cation intermediate. rsc.org In the case of 4-(4-(tert-butyl)phenyl)this compound, iodolactonization with iodine and a trisimidazoline catalyst resulted in the formation of γ-lactones. rsc.org

Palladium-Catalyzed Cyclization : this compound undergoes palladium-catalyzed cyclization-carbonylation in methanol (B129727) to produce an unsaturated methyl ester in good yield. thieme-connect.de Oxygen nucleophiles, such as those in alcohols and carboxylic acids, readily participate in these heterocyclization-carbonylation reactions. thieme-connect.de

Gold-Catalyzed Cyclization : Gold catalysts have been shown to be effective in the cyclization of allenoic acids. mdpi.com For example, the gold-catalyzed enantioselective cyclization of a γ-allenoic acid derivative using a chiral diphosphine ligand and a chiral counteranion resulted in the formation of a five-membered ring lactone. mdpi.com

| Reaction Type | Catalyst/Reagent | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Iodolactonization | Trisimidazoline/I₂ | γ-Lactone | Involvement of a π-allyl cation intermediate | rsc.org |

| Palladium-Catalyzed Cyclization-Carbonylation | PdCl₂(NCPh)₂/CO/MeOH | Unsaturated Methyl Ester | Heterocyclization followed by carbonylation | thieme-connect.de |

| Gold-Catalyzed Enantioselective Cyclization | (S)-BINAP/(R)-TRIP/Au Complex | Five-membered Ring Lactone | Dual stereocontrol from chiral ligand and counteranion | mdpi.com |

Diels-Alder Reaction Pathways for Dienoic Acid Scaffolds

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. While this compound itself is not a classic 1,3-diene, dienoic acid scaffolds in general are utilized in Diels-Alder reactions. These reactions are often performed on solid supports, which can facilitate milder reaction conditions and stereoselective outcomes. researchgate.net For example, dienoic carboxylic acids have been immobilized on a Wang resin and reacted with N-substituted maleimides to form hexahydro-1,3-dioxoisoindoles stereoselectively. researchgate.net The use of a solid support can lead to preferential formation of a single cycloadduct. nih.gov

Derivatives of dienoic acids, such as amido trienes synthesized from penta-2(E),4-dienoic acid, undergo intramolecular Diels-Alder reactions to produce bicyclic lactams. soton.ac.uk

Electrocyclization Studies in Related Dienic and Trienic Systems

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. wikipedia.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is initiated by heat or light. masterorganicchemistry.com

Studies on the electrocyclization of (Z)-hexa-1,3,5-triene and its hetero-substituted analogs provide insight into the factors influencing these reactions. acs.org Theoretical calculations have shown that the presence of heteroatoms can lower the activation energy of the reaction. acs.org Acyclic conjugated (E,Z,E,E)-tetraenes have been shown to undergo a domino pericyclic process involving a 6π electrocyclization followed by an intramolecular Diels-Alder reaction. researchgate.net

Exploration of Unique Functional Group Reactivity

The allenic and carboxylic acid moieties of this compound allow for a range of oxidative, reductive, and addition reactions.

Oxidative and Reductive Transformations

Oxidation : The diene system in analogous compounds like 2-amino-4,5-hexadienoic acid can be oxidized by reagents such as potassium permanganate (B83412) (KMnO₄) to form diketone intermediates, which can then rearrange. Chromium trioxide (CrO₃) can selectively oxidize the terminal double bond. The double bonds of dienoic acids can also be cleaved by ozone.

Reduction : Catalytic hydrogenation of allenes can lead to the saturation of the double bonds. For instance, catalytic hydrogenation (H₂/Pd) of buta-2,3-dienoic acid selectively saturates the internal double bond. Rhodium-catalyzed hydrogenation has been shown to be effective for the selective mono-hydrogenation of 1,3-dienes. smolecule.com

| Transformation | Reagent | Product Type | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Diketone intermediates | |

| Oxidation | Chromium trioxide (CrO₃) | Epoxide or carboxylic acid derivative | |

| Oxidation | Ozone (O₃) | Cleavage of double bonds | |

| Reduction | H₂/Pd | Saturated or partially saturated acids | |

| Reduction | Rh(CO)₂acac/xantphos | Mono-hydrogenated dienes | smolecule.com |

Nucleophilic and Electrophilic Addition Mechanisms

The electron-rich double bonds of the allene in this compound are susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition : The Wittig reaction, a cornerstone for alkene synthesis, involves the nucleophilic attack of a phosphonium (B103445) ylide on a carbonyl group. smolecule.com This method can be used to stereoselectively synthesize dienoic acids. smolecule.com In enzymatic systems, the hydrolysis of related compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid proceeds via a nucleophilic mechanism. nih.gov

Electrophilic Addition : The allene group can undergo electrophilic addition. For example, the reaction of N-(buta-2,3-dienyl)carboxamides with aryl iodides under palladium catalysis proceeds to form oxazoline (B21484) derivatives.

Transition Metal-Catalyzed Reactions and Their Mechanisms

The unique structural feature of this compound, namely the presence of a terminal allene and a carboxylic acid, makes it a versatile substrate for a variety of transition metal-catalyzed transformations. These reactions are powerful tools for synthesizing complex cyclic and acyclic molecules, often with high levels of regio- and stereoselectivity. The mechanism of these reactions is highly dependent on the nature of the transition metal, the ligands, and the reaction conditions. Generally, the metal catalyst activates the allene moiety towards nucleophilic attack, either from the internal carboxylic acid or an external nucleophile, leading to cyclizations or additions.

The reactivity of the allene can be tuned by the choice of the metal catalyst. unimi.it Soft, electrophilic metals like gold and silver typically activate the allene by coordinating to one of the double bonds, making it susceptible to nucleophilic attack. unimi.itacs.org Other metals, such as palladium, can engage in more complex catalytic cycles involving oxidative addition and the formation of π-allyl complexes. unimi.itchim.it Rhodium catalysts are known to participate in a range of transformations including isomerizations, cyclizations, and couplings, often involving rhodium-carbene intermediates or C-H activation pathways. rsc.orgsnnu.edu.cnsci-hub.se

Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) and gold(III) species, are highly effective for the cycloisomerization of allenic acids. mdpi.combeilstein-journals.org Due to their carbophilic and oxophilic nature, they act as potent π-acids, activating the allene system towards intramolecular attack by the carboxylic acid. This typically leads to the formation of γ-butyrolactones.

The generally accepted mechanism for the gold-catalyzed cyclization of a γ-allenic acid like this compound involves the following key steps:

π-Activation: The cationic gold catalyst coordinates to one of the double bonds of the allene. Coordination to the internal double bond is often favored.

Nucleophilic Attack: The carboxylic acid group acts as an intramolecular nucleophile, attacking the activated allene. This cyclization can proceed via different pathways, most commonly a 5-exo-dig or 6-endo-dig closure. For this compound, a 5-exo-dig cyclization is typically favored, leading to a five-membered lactone ring with an exocyclic double bond. mdpi.com

Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis, regenerating the active gold catalyst and yielding the final lactone product.

Highly stereoselective cycloisomerizations of optically active 4,5-alkadienoic acids to γ-butyrolactones have been achieved using chiral gold complexes. frontiersin.org

Table 1: Gold-Catalyzed Cycloisomerization of Allenic Acids

| Catalyst System | Substrate Type | Product | Key Mechanistic Feature | Reference |

| AuCl | Terminal γ-alkynoic acids | 5-Alkylidene-butyrolactones | 5-exo-dig cyclization | mdpi.com |

| AuCl3 | 3-Alkynyl-indole-2-carboxylic acids | Pyrano[3,4-b]indol-1(9H)-ones | 6-endo-dig cyclization | mdpi.com |

| Chiral Gold Complexes | Optically active 4,5-alkadienoic acids | γ-Butyrolactones | Asymmetric induction | frontiersin.org |

Palladium-Catalyzed Reactions

Palladium catalysts offer a diverse range of reactivity with allenic systems, often proceeding through the formation of a π-allylpalladium intermediate. chim.it Unlike gold catalysis, which is primarily driven by Lewis acidity, palladium catalysis can involve changes in the metal's oxidation state (Pd(0)/Pd(II)). libretexts.org

A key reaction of this compound is palladium-catalyzed cyclization-carbonylation. In the presence of a palladium catalyst, carbon monoxide, and an alcohol, this compound can be converted into an unsaturated methyl ester. thieme-connect.de

The mechanism for this transformation can be outlined as:

Oxidative Addition/Coordination: A Pd(II) species coordinates to the allene.

Intramolecular Oxypalladation: The carboxylic acid attacks the central carbon of the coordinated allene, forming a five-membered ring and a σ-vinylpalladium(II) species.

Carbon Monoxide Insertion: Carbon monoxide inserts into the palladium-carbon bond.

Reductive Elimination/Alcoholysis: The resulting acyl-palladium complex reacts with an alcohol (e.g., methanol) to give the final ester product and regenerate the active palladium catalyst.

Alternatively, palladium(0) can catalyze reactions with aryl or vinyl halides. This typically involves the oxidative addition of the halide to the Pd(0) center, followed by carbopalladation of the allene and subsequent intramolecular cyclization. chim.it

Table 2: Palladium-Catalyzed Reactions of Allenic Acids and Alcohols

| Catalyst System | Co-reagent(s) | Substrate | Product Type | Key Intermediate | Reference |

| PdCl2(NCPh)2 | CO, Methanol | This compound | Unsaturated methyl ester | Acyl-palladium complex | thieme-connect.de |

| Pd(OAc)2 | Aryl Halide | Allenyl Alcohols | Tetrahydrofurans | π-Allylpalladium complex | chim.it |

| Pd(PPh3)4, K2CO3 | Aryl Iodides | Allenamides | Tricyclic systems | π-Allylpalladium complex | chim.it |

Rhodium-Catalyzed Reactions

Rhodium catalysts are versatile for various transformations of allenes, including hydrofunctionalizations, cycloadditions, and isomerizations. sci-hub.seresearchgate.net For allenic acids, rhodium catalysis can lead to the formation of furanone derivatives.

In a reaction involving an allenic acid and a diazo compound under rhodium(II) catalysis, a β-methylidene furanone can be produced. rsc.org The proposed mechanism involves the formation of a rhodium-carbene from the diazo compound. This carbene then reacts with the allenic acid. The reaction proceeds through the formation of an adduct which then cyclizes. DFT calculations have shown that the initial product with an exocyclic double bond can tautomerize to a more thermodynamically stable isomer with an endocyclic double bond. rsc.org

Rhodium-catalyzed hydrocarboxylation reactions have also been reported, although these typically involve the formation of hexa-3,5-dienoic acid derivatives from 1,4-dienes, rather than reactions of this compound itself. beilstein-journals.org The general mechanism for rhodium-catalyzed reactions can involve several catalytic cycles, including Rh(I)/Rh(III) and Rh(III)/Rh(III) pathways, often initiated by oxidative addition or concerted metalation-deprotonation. snnu.edu.cn

Table 3: Rhodium-Catalyzed Reactions of Allenic and Propiolic Acids

| Catalyst System | Co-reagent(s) | Substrate Type | Product Type | Key Mechanistic Feature | Reference |

| Rhodium(II) | Diazo compound | Allenic acid | β-Methylidene furanone | Formation of a rhodium-carbene intermediate | rsc.org |

| [RhCl(cod)]2, Et2Zn | CO2 | Styrene derivatives | Carboxylic acids | Hydrocarboxylation | beilstein-journals.org |

| [Rh(COD)Cl]2, DPEphos | Carboxylic acid | Terminal alkyne | Branched allylic esters | Isomerization/addition via a Rh-vinyl species | sci-hub.se |

Advanced Spectroscopic and Spectrometric Characterization in Dienoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including hexa-4,5-dienoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

High-Resolution Proton (¹H) NMR Analysis

High-resolution proton (¹H) NMR spectroscopy is used to identify the different types of protons in a molecule and their immediate chemical environment. For a compound like this compound, the ¹H NMR spectrum would reveal characteristic signals for the protons in the allenic group (C=C=CH₂), the protons adjacent to the carboxylic acid, and the methylene (B1212753) protons in the chain. The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), provide information about the electronic environment and the spatial relationship between neighboring protons.

For a related compound, (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, the ¹H NMR spectrum in deuterated methanol (B129727) (CD₃OD) showed a terminal methyl group at 1.78 ppm and an olefinic methine proton at 6.48 ppm. nih.gov The coupling constant of 10.5 Hz between H-4 and H-5 helped determine the cis stereochemistry of the double bond. nih.gov

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization (sp³, sp², sp) and the functional groups to which they are attached.

For instance, in the ¹³C NMR spectrum of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid in CD₃OD, six carbon signals were observed. nih.gov These included a methyl carbon, three olefinic methine carbons, and two quaternary carbons at 141.8 ppm and 168.0 ppm, which were assigned to the enol form of an α-keto carboxylic acid. nih.gov The use of ¹³C-labeled precursors, such as ¹³C₆-cyclohexene in the synthesis of labeled hexanedioic acid, is a powerful technique that, when combined with ¹³C NMR, can confirm positional labeling and quantify isotopic enrichment.

Table 1: Representative ¹³C NMR Data for a Hexadienoic Acid Derivative (Data for (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid)

| Carbon Atom | Chemical Shift (δ) in ppm (in CD₃OD) |

| C-1 | 168.0 |

| C-2 | 141.8 |

| C-6 (methyl) | (not specified) |

| Olefinic Methines | (not specified) |

Source: Adapted from reference nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and determining the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. evitachem.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. Esterification to form a more volatile derivative, such as a methyl or ethyl ester, is a common practice. smolecule.com

The GC separates the components of a mixture, and the MS then provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum can be used to identify the compound by comparing it to libraries of known spectra. This technique has been used to identify various fatty acids and their derivatives in complex mixtures. rjeid.com For example, GC-MS analysis of trimethylsilylated (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) has been reported. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful hybrid technique that is ideal for the analysis of complex mixtures containing non-volatile or thermally labile compounds like this compound. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer.

LC-MS/MS can provide both molecular weight information and structural details through tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides a wealth of structural information. A direct and fast LC-MS method has been developed for the quantification of polyunsaturated aldehydes and polar oxylipins, demonstrating the utility of this technique for analyzing related compounds. roscoff-culture-collection.org Furthermore, LC-MS has been employed in the analysis of fatty acid metabolism, separating fatty acids with 14 to 36 carbon atoms. nih.gov

Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of its carboxylic acid and allenic moieties.

The carboxylic acid group presents two prominent features in the IR spectrum. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgoregonstate.edu Overlapping this broad signal, the C-H stretching vibrations of the aliphatic chain are anticipated to appear around 2850–2960 cm⁻¹. The second key feature of the carboxylic acid is the strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1710 cm⁻¹ for a saturated carboxylic acid dimer. libretexts.orgoregonstate.eduopenstax.org

The most diagnostic feature for this compound in its IR spectrum is the absorption arising from the allenic functional group. The asymmetric stretching of the C=C=C system in a terminal allene (B1206475) gives rise to a characteristic, medium-intensity absorption band in the range of 1950–2000 cm⁻¹. The C-H stretching of the terminal =C-H of the allene is expected around 3000-3100 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Allene | C=C=C asymmetric stretch | 1950-2000 | Medium |

| Alkyl | C-H stretch | 2850-2960 | Medium-Strong |

| Alkene | =C-H stretch | 3000-3100 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation in a molecule.

For this compound, the chromophores present are the carbonyl group (C=O) and the allene (C=C=C). Crucially, these two functional groups are not in conjugation with each other. The π systems are separated by a saturated carbon atom.

Non-conjugated chromophores generally exhibit absorptions at shorter wavelengths, often below the standard 200 nm cutoff for routine UV-Vis spectroscopy. The isolated C=C bonds of the allene are expected to have a π → π* transition below 200 nm. Similarly, the isolated carbonyl group of the carboxylic acid undergoes a weak n → π* transition, which is also typically observed at wavelengths shorter than those of conjugated systems.

Therefore, the UV-Vis spectrum of this compound is not expected to show significant absorption in the 200–800 nm range. This lack of strong absorption in the near-UV region is a key distinguishing feature when comparing it to its conjugated isomers, such as hexa-2,4-dienoic acid (sorbic acid), which displays a strong absorption maximum around 260 nm due to its extended π-electron system.

The expected UV-Vis absorption data for this compound is summarized in the table below.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Non-conjugated Allene (C=C=C) | π → π | < 200 | Not significant in standard UV-Vis range |

| Non-conjugated Carbonyl (C=O) | n → π | < 220 | Low |

Computational and Theoretical Investigations of Hexa 4,5 Dienoic Acid Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of organic molecules like hexa-4,5-dienoic acid. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide accurate predictions of molecular geometries, bond lengths, and bond angles. For this compound, these calculations would elucidate the unique electronic nature of the allene (B1206475) moiety and its influence on the carboxylic acid group.

Electron density maps derived from DFT can highlight the polarization effects within the molecule, particularly around the sulfonamide group in derivatives like (R)-2-(Toluene-4-sulfonylamino)-hexa-4,5-dienoic acid methyl ester, which correlates with its hydrogen-bonding capacity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and distribution of these orbitals are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles.

For instance, in related allenoic acid systems, the HOMO is typically localized on the C=C=C framework, indicating that this is the likely site for electrophilic attack. The LUMO, conversely, might be distributed over the carbonyl group and the allene, suggesting potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of a Representative Allenoic Acid Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

Note: The values presented are representative for a model allenoic acid system and are intended for illustrative purposes.

Ab Initio Molecular Orbital Theory for Reaction Energetics and Transition States

Ab initio molecular orbital theory provides a high-level theoretical framework for studying reaction mechanisms, energetics, and the structures of transition states. nih.gov For this compound, these methods can be applied to investigate various transformations, such as cycloadditions and intramolecular rearrangements.

One area of significant interest is the study of cycloaddition reactions involving the allene moiety. acs.org Ab initio calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. For example, in the Diels-Alder reaction of an allene with a diene, calculations can distinguish between a concerted [4+2] pathway and a stepwise pathway involving a diradical intermediate. acs.org

Furthermore, these calculations are crucial for understanding the regioselectivity and stereoselectivity of reactions. For instance, in the addition of a radical to a 2,3-allenoic acid, ab initio calculations can predict whether the attack will occur at the central or terminal carbon of the allene. nih.gov Calculations at the G2 level of theory for the reaction of a chlorine radical with propadiene suggested that attack on the central carbon is energetically favored. nih.gov

Table 2: Calculated Activation Barriers for a Hypothetical Cyclization of an Allenoic Acid

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| 5-exo-dig Cyclization | TS1 | 15.2 | -8.5 |

| 6-endo-dig Cyclization | TS2 | 21.8 | -3.1 |

Note: The values are hypothetical and serve to illustrate the type of data generated from ab initio calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl chain in this compound allows for multiple conformations, which can influence its reactivity and interactions with other molecules. Conformational analysis, often performed using force-field calculations or DFT, helps to identify the lowest energy conformers. beilstein-journals.orgsemanticscholar.org For larger, related systems, dynamic NMR (DNMR) spectroscopy has been used to determine the energy barriers between different conformations. semanticscholar.org

Development of Predictive Models for Reactivity

The development of predictive models for the reactivity of this compound and related allenes is a key goal of computational chemistry. These models can be qualitative, based on frontier molecular orbital theory, or quantitative, derived from detailed computational studies of reaction pathways.

Qualitative rules, based on the preferred angle of attack of reagents on multiple bonds, can be used to predict the stereochemistry of reactions. researchgate.net More sophisticated models can be developed by correlating calculated properties, such as orbital energies and atomic charges, with experimentally observed reaction rates and selectivities. For example, the efficiency of orbital overlap between the singly occupied molecular orbital (SOMO) of a radical and the LUMO of the central allene carbon can be a critical factor in determining the outcome of radical additions. nih.gov

Computational studies on the cycloaddition reactions of allenes have led to the development of models that can predict whether a reaction will favor a [4+2] or a [2+2] pathway. acs.org These models often consider the electronic nature of the substituents on both the allene and the diene. The insights gained from these computational investigations are invaluable for designing new synthetic methodologies and for understanding the role of allenoic acids in more complex chemical and biological systems.

Strategic Applications of Hexa 4,5 Dienoic Acid As a Synthetic Building Block

Synthesis of Bioactive Indole-Containing Compounds via Hexa-4,5-dienoyl Intermediates

The indole (B1671886) nucleus is a prominent scaffold in a vast number of natural products and medicinally important compounds, exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. openmedicinalchemistryjournal.comresearchgate.net The functionalization of the indole core is a key strategy in medicinal chemistry to develop new therapeutic agents. researchgate.netnih.gov

Hexa-4,5-dienoic acid has emerged as a valuable reagent in the synthesis of complex indole derivatives. The allenic group of this compound can be strategically employed in cyclization reactions to construct fused ring systems onto the indole core. For instance, 1-(hexa-4,5-dienoyl)indole can undergo photochemical irradiation to form cyclobutane-fused indolizidines and related structural analogs. researchgate.netlookchem.com This transformation proceeds through a reactive intermediate, showcasing the utility of the hexa-4,5-dienoyl group in generating molecular complexity.

The synthesis of such indole derivatives is of significant interest due to their potential pharmacological applications. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The ability to construct intricate, multi-ring systems based on the indole framework opens up avenues for the discovery of novel bioactive molecules.

Contribution to the Construction of Complex Organic Architectures

The unique reactivity of the allene (B1206475) functional group in this compound makes it an important tool for the construction of complex organic architectures. The ability to participate in various cycloaddition and rearrangement reactions allows for the efficient assembly of intricate molecular skeletons found in natural products and other target molecules.

One notable application is in the synthesis of macrocyclic compounds. For example, dienoic acids, including derivatives of this compound, have been utilized in the synthesis of aromatic macrodiolides. researchgate.netsemanticscholar.org These large-ring structures are of interest for their potential biological activities. semanticscholar.org

Furthermore, the allene moiety can be transformed into other functional groups, providing a gateway to a variety of molecular structures. This versatility makes this compound a valuable starting material in total synthesis, where the goal is to construct complex natural products from simple, commercially available precursors.

Role in Stereoselective Synthesis of Chiral Molecules

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical chemistry, as the biological activity of a drug is often dependent on its specific three-dimensional arrangement. This compound and its derivatives have proven to be useful in the stereoselective synthesis of chiral molecules. researchgate.net

The allene group itself can be chiral, and methods have been developed for the enantioselective synthesis of allenes. Furthermore, the allene can act as a prochiral center, allowing for stereoselective additions to one of the double bonds. For instance, the addition of organometallic reagents to pyrylium (B1242799) salts can lead to the formation of 2Z,4E-dienals with high stereochemical purity. psu.edu These dienals can then be further transformed into a variety of chiral products.

The development of stereoselective reactions involving this compound and related compounds is an active area of research, with the potential to provide efficient routes to a wide range of enantiomerically pure molecules. nih.govresearchgate.net

Decarboxylative Coupling Reactions for Carbon-Carbon Bond Formation

Decarboxylative coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds, as they often utilize readily available carboxylic acids as starting materials and release carbon dioxide as the only byproduct. nih.gov this compound and its derivatives can participate in such reactions, providing a means to couple the hexadienoyl moiety with other organic fragments. nih.gov

Palladium-catalyzed decarboxylative coupling reactions are particularly common. nih.gov While typical substrates for these reactions often require an anion-stabilizing group adjacent to the carboxyl group, recent studies have shown that dienoic acids can undergo decarboxylative coupling without this feature. nih.gov For example, dienoic acids can be coupled with pentadienyl alcohols in a decarboxylative and dehydrative manner to generate 1,3,6,8-tetraenes. nih.gov This reaction is significant as it expands the scope of decarboxylative coupling reactions to a broader range of substrates.

The ability of this compound to undergo decarboxylative coupling provides a valuable tool for the synthesis of complex polyene structures, which are found in a variety of natural products and functional materials. acs.org

Benzannulation Reactions in Aromatic Compound Synthesis

Benzannulation reactions are a class of chemical reactions that form a benzene (B151609) ring. These reactions are fundamental to the synthesis of a wide variety of aromatic compounds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound derivatives have been shown to be effective substrates in benzannulation reactions for the synthesis of substituted phenols and other aromatic compounds. globalauthorid.comacs.orgacs.org

For instance, 5,6-diaryl-3-methoxycarbonylhexa-3,5-dienoic acids can undergo benzannulation using triethylamine–ethyl chloroformate to produce hydroxy-o-terphenylcarboxylic acid esters. rsc.org This reaction provides a novel route to o-terphenyls, which are precursors to triphenylenes, a class of discotic liquid crystals.

The ability to construct highly substituted aromatic rings from acyclic precursors like this compound derivatives is a testament to the synthetic utility of this building block. These reactions often proceed with high regioselectivity, allowing for the controlled synthesis of complex aromatic structures.

Polymerization Reactions of Dienoic Acid Monomers

Dienoic acids and their esters are valuable monomers for the synthesis of polymers with a range of properties and applications. atamanchemicals.com The presence of two double bonds allows for various polymerization methods, including free radical polymerization and acyclic diene metathesis (ADMET) polymerization. routledge.com

Monomers derived from dienoic acids can be used to produce polymers for coatings, resins, and other materials. atamanchemicals.comroutledge.com For example, dienoic monomers suitable for free radical or ADMET polymerization have been prepared from undecylenic acid, a derivative of a dienoic acid. routledge.com These polymers have applications in the coatings industry. routledge.com

While the polymerization of this compound itself is not widely reported, related dienoic acid monomers have been successfully polymerized. nih.gov For example, esters of isoprenecarboxylic acid, a related dienoic acid, have been polymerized via radical polymerization to form poly(isoprenecarboxylates). nih.gov The study of the polymerization of dienoic acid monomers is an ongoing area of research with the potential to yield new and sustainable polymeric materials. rsc.org

Biosynthetic and Biocatalytic Pathways Involving Dienoic Acids

Enzymatic Degradation of Dienoic Acid Analogues

The enzymatic breakdown of dienoic acids is a key process in the metabolism of various organic compounds by microorganisms. Studies on analogues of hexa-4,5-dienoic acid, such as hydroxylated and phenyl-substituted hexadienoic acids, reveal specific enzymatic activities and degradation pathways.

A notable example is the degradation of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, an intermediate in the breakdown of testosterone (B1683101) by the bacterium Comamonas testosteroni TA441. nih.govresearchgate.net In this pathway, the enzyme TesD, a hydrolase, produces (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. nih.gov This is then acted upon by a hydratase, TesE, which converts it to 4-hydroxy-2-oxohexanoic acid. nih.gov This reaction is analogous to a step in the bacterial degradation of 4-methylcatechol. nih.gov

Another well-studied analogue is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), an intermediate in the degradation of biphenyl. The enzyme HOPDA hydrolase, found in Pseudomonas cruciviae S93 B1, catalyzes the cleavage of the C5-C6 bond of HOPDA to yield benzoic acid and 2-oxopent-4-enoic acid. tandfonline.com Similarly, in the degradation of carbazole, a C-C bond hydrolase from Pseudomonas sp. LD2, known as CarC, acts on 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid. atamanchemicals.com This enzyme has high specificity for its substrate and shows little activity towards similar compounds like 2-hydroxy-6-oxohepta-2,4-dienoic acid. atamanchemicals.com

The degradation of 4-chlorobiphenyl (B17849) also proceeds through a dienoic acid intermediate. The meta-cleavage product, 2-hydroxy-6-oxo-6-(4′-chlorophenyl) hexa-2,4-dienoic acid, is hydrolyzed to chlorobenzoic acid. microbiologyresearch.org However, alternative bioconversion pathways can lead to other acidic metabolites with saturated or shorter side chains. microbiologyresearch.org

The table below summarizes the enzymes involved in the degradation of some dienoic acid analogues.

| Enzyme | Substrate | Product(s) | Source Organism |

| TesE (Hydratase) | (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid | 4-hydroxy-2-oxohexanoic acid | Comamonas testosteroni TA441 |

| HOPDA Hydrolase | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid | Benzoic acid, 2-oxopent-4-enoic acid | Pseudomonas cruciviae S93 B1 |

| CarC (Hydrolase) | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid | Anthranilate | Pseudomonas sp. LD2 |

| Hydrolase | 2-hydroxy-6-oxo-6-(4′-chlorophenyl) hexa-2,4-dienoic acid | Chlorobenzoic acid | Pseudomonas testosteroni B-356 |

Involvement in Natural Product Biosynthesis and Metabolic Networks

Dienoic acids are integral components of various natural products and are involved in complex metabolic networks. While direct evidence for this compound's role is not prominent, the biosynthesis of other natural products highlights the importance of similar structures.

For instance, the biosynthesis of microcystins, a class of toxins produced by cyanobacteria, involves the unusual β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). beilstein-journals.org This complex molecule is assembled by a combination of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). beilstein-journals.org The biosynthesis of hectochlorin, another cyanobacterial natural product with antifungal activity, is initiated with the activation of hexanoic acid. beilstein-journals.org

In the bacterial degradation of steroids like testosterone and cholesterol, a key step involves the cleavage of the steroid ring structure, leading to the formation of (2Z,4Z)-2-hydroxyhexa-2,4-dienoate. qmul.ac.uk This reaction is catalyzed by the hydrolase enzyme TesD (also known as HsaD), which is part of a larger gene cluster responsible for steroid catabolism in bacteria like Comamonas testosteroni and Mycobacterium tuberculosis. qmul.ac.uk This places dienoic acid metabolism at a crucial intersection between steroid degradation and central carbon metabolism.

The amino acid analogue, 2-amino-4,5-hexadienoic acid, also known as allenic norleucine, is a non-proteinogenic amino acid found in the mushroom Amanita solitaria. Its biosynthesis likely involves enzymatic pathways that introduce the allene (B1206475) functionality.

The following table details some natural products and metabolic pathways involving dienoic acid structures.

| Natural Product / Pathway | Key Dienoic Acid Moiety/Analogue | Organism/System | Significance |

| Microcystin | 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) | Freshwater cyanobacteria | Heptapeptide toxin |

| Hectochlorin Biosynthesis | Hexanoic acid (starter unit) | Lyngbya majuscula (cyanobacterium) | Antifungal and anticancer agent |

| Steroid Degradation | (2Z,4Z)-2-hydroxyhexa-2,4-dienoate | Comamonas testosteroni, Mycobacterium tuberculosis | Intermediate in the catabolism of steroids |

| Allenic Norleucine | 2-amino-4,5-hexadienoic acid | Amanita solitaria (mushroom) | Non-proteinogenic amino acid |

Microbial Transformation Studies of Dienoic Acid Structures

Microbial transformations are a powerful tool for producing novel or modified compounds. While specific biotransformation studies on this compound are not widely reported, research on related dienoic acids demonstrates the potential for microbial systems to modify these structures.

The biotransformation of other fatty acids can lead to the formation of dienoic acids. For example, some fungi and bacteria can introduce double bonds into saturated or monounsaturated fatty acids. jmaps.in

Studies on the degradation of aromatic compounds have revealed the microbial transformation of various substituted hexa-2,4-dienoic acids. For example, the degradation of dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) by Sphingomonas wittichii strain RW1 proceeds through 2-hydroxy-6-oxo-6-(2′-hydroxyphenyl)-hexa-2,4-dienoic acid (HOHPDA), which is then hydrolyzed. researchgate.netmdpi.com

The enzymatic hydrolysis of racemic 2,3-allenenitriles by whole cells of Rhodococcus erythropolis AJ270 has been used to synthesize enantioenriched axially chiral 2,3-allenoic acids. researchgate.netresearchgate.net This process involves a nitrile hydratase and a substrate-dependent enantioselective amidase. researchgate.net This demonstrates the potential for biocatalytic methods to produce specific stereoisomers of allenoic acids, a class to which this compound belongs.

Research on the bioconversion of 2-hydroxy-6-oxo-6-(4′-chlorophenyl) hexa-2,4-dienoic acid, a metabolite from 4-chlorobiphenyl, by Pseudomonas putida has shown the formation of various acidic metabolites. microbiologyresearch.org These products result from alternative bioconversion pathways that can lead to analogues with saturated or shorter side chains. microbiologyresearch.org

The table below provides examples of microbial transformations involving dienoic acid analogues.

| Microorganism | Substrate | Product(s) | Transformation Type |

| Rhodococcus erythropolis AJ270 | Racemic 2,3-allenenitriles | Enantioenriched (aR)-2,3-allenamides and (aS)-2,3-allenoic acids | Hydrolysis |

| Sphingomonas wittichii RW1 | 2-hydroxy-6-oxo-6-(2′-hydroxyphenyl)-hexa-2,4-dienoic acid | Salicylate | Hydrolysis |

| Pseudomonas putida | 2-hydroxy-6-oxo-6-(4′-chlorophenyl) hexa-2,4-dienoic acid | Chlorobenzoic acid and other acidic metabolites | Hydrolysis and other conversions |

| Comamonas testosteroni TA441 | Testosterone | (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid (intermediate) | Steroid degradation |

Advanced Analytical Methodologies for Dienoic Acid Characterization and Quantification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of hexa-4,5-dienoic acid from potential isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Isomeric and Purity Analysis

High-Performance Liquid Chromatography is a powerful tool for the analysis of non-volatile compounds like this compound. The technique allows for the separation of isomers and the assessment of purity under ambient temperature conditions, which is particularly advantageous for thermally sensitive molecules.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methodologies developed for other dienoic acids can be adapted. For instance, the analysis of a derivative, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)this compound, has been reported using HPLC, indicating the suitability of this technique for compounds containing the this compound moiety. smolecule.com

Research on related compounds, such as 2-hydroxyhexa-2,4-dienoic acid, a structural isomer, has utilized reversed-phase HPLC with an ODS-3 (Octadecylsilane) column. nih.govresearchgate.net This type of stationary phase separates compounds based on their hydrophobicity. For this compound, a similar reversed-phase approach would likely be effective. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the gradient being optimized to achieve the desired separation. nih.govresearchgate.net Chiral HPLC, using columns like Chiralcel® OD-H, has been employed for the enantiomeric separation of other dienoic acids and could be applicable for resolving enantiomers of chiral derivatives of this compound.

Table 1: Illustrative HPLC Conditions for Dienoic Acid Analysis

| Parameter | Typical Conditions for Related Dienoic Acids |

|---|---|

| Column | Reversed-Phase C18 (e.g., ODS-3), Chiral (e.g., Chiralcel®) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., TFA) |

| Detection | UV-Vis (typically around 200-230 nm for non-conjugated dienes) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 40°C) |

This table presents typical starting conditions for HPLC method development for dienoic acids based on published methods for related compounds.

Gas Chromatography (GC) for Volatile Derivative Profiling

Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since carboxylic acids like this compound are generally not volatile enough for direct GC analysis, they are typically converted into more volatile derivatives, such as methyl esters or trimethylsilyl (B98337) (TMS) esters.

The analysis of other hexa-dienoic acid isomers, such as (2E,4E)-hexa-2,4-dienoic acid (sorbic acid), has been successfully performed using GC after trimethylsilylation. hmdb.caresearchgate.net This derivatization process replaces the acidic proton of the carboxylic acid with a TMS group, increasing volatility. Similarly, the analysis of hepta-2,4-dienoic acid as its methyl ester has been reported. nih.gov For this compound, esterification to its methyl or ethyl ester, or conversion to its TMS derivative, would be a prerequisite for GC analysis.

The choice of the GC column is critical for achieving good separation. Fused-silica capillary columns with a variety of stationary phases, such as those with 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS), are commonly used for the analysis of fatty acid methyl esters. dss.go.thijpras.com The temperature program of the GC oven is optimized to separate the target analyte from any impurities or side products from the derivatization reaction.

Table 2: Typical GC Conditions for Dienoic Acid Derivative Analysis

| Parameter | Typical Conditions for Related Dienoic Acid Derivatives |

|---|---|

| Derivatization | Esterification (e.g., with Methanol/H+) or Silylation (e.g., with BSTFA) |

| Column | Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250-280°C |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C at 5-10°C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines common starting parameters for GC method development for derivatized dienoic acids.

Coupled Analytical Techniques (e.g., GC-MS, LC-MS) in Research Contexts

For unambiguous identification and quantification, especially in complex mixtures, chromatography is often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection of MS. As the derivatized this compound elutes from the GC column, it is ionized, and the resulting mass spectrum provides a molecular fingerprint, confirming its identity. The fragmentation pattern in the mass spectrum can also provide structural information. For example, studies on the Diels-Alder adducts of conjugated linoleic acid have shown that GC-MS can differentiate between various isomers based on their mass spectral fragmentation. dss.go.th The analysis of various plant extracts has also utilized GC-MS to identify different dienoic acids and other fatty acids. ijpras.comnih.govjaper.in

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing this compound in its native form without the need for derivatization. This is a significant advantage as it avoids potential side reactions and simplifies sample preparation. LC-MS methods have been developed for a wide range of carboxylic acids. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC, such as in LC-Orbitrap-HRMS, has been used to identify hydroxylated dienoic acids, demonstrating the high sensitivity and mass accuracy of this technique. researchgate.net For this compound, LC-MS would be the method of choice for analysis in biological matrices or for monitoring its presence in complex chemical reactions.

Spectroscopic Quantification and Impurity Detection

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR can be used to identify and quantify the compound based on the chemical shifts and integration of proton signals. For this compound, characteristic signals would be expected for the allenic protons (C=C=CH), the protons adjacent to the carboxylic acid, and the other methylene (B1212753) protons in the chain.

¹³C NMR provides information on the carbon skeleton. The signal for the allenic carbon (C=C=C) at around 200 ppm is highly characteristic and can be used to distinguish it from conjugated dienoic acid isomers.

For related dienoic acids, NMR has been used to differentiate between geometric isomers based on distinct coupling constants and chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹).

The carboxylic acid C=O stretch (a strong band around 1700-1725 cm⁻¹).

The allenic C=C=C stretch (a characteristic band around 1950 cm⁻¹).

The presence and sharpness of these peaks can be used to assess the purity of a sample. For example, the absence of significant absorption in the hydroxyl region could indicate the formation of an ester. The combination of IR and NMR spectroscopy provides a powerful tool for the unambiguous structural confirmation and purity assessment of this compound. thermofisher.com

Table 3: Key Chemical Compounds Mentioned

| Compound Name |

|---|

| (2E,4E)-hexa-2,4-dienoic acid |

| 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)this compound |

| 2-hydroxyhexa-2,4-dienoic acid |

| 4-hydroxy-6-methoxy-6-oxohexa-2,4-dienoic acid |

| 4-methylhexa-2,4-dienoic acid |

| Acetonitrile |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Hepta-2,4-dienoic acid |

| This compound |

| Methanol |

| Sorbic acid |

Frontiers in Hexa 4,5 Dienoic Acid Research

Innovations in Sustainable and Green Synthetic Methodologies

The shift towards green chemistry has profoundly influenced the synthesis of specialty chemicals, including dienoic and allenoic acids. Researchers are actively developing methods that minimize environmental impact by utilizing renewable feedstocks, employing biocatalysis, and adopting energy-efficient techniques.

A significant area of innovation is the use of biocatalysts, particularly enzymes like lipases, to conduct stereoselective transformations under mild conditions. Lipase-catalyzed resolutions and transesterifications have been successfully employed in the synthesis of related dienoic and fatty acids. gwern.netacs.org These enzymatic routes often occur in non-aqueous media, which can be optimized by using safer, green solvents. gwern.net This approach aligns with the principles of green chemistry, which has spurred research into bio-based transformations and materials. Current time information in Bangalore, IN.

Another key strategy involves the use of renewable resources, such as plant oils and biomass-derived carbohydrates, as starting materials. acs.orgacs.org Multi-step enzymatic cascades have been designed to convert abundant fatty acids from vegetable oils into valuable dicarboxylic acids, demonstrating a sustainable alternative to petroleum-based feedstocks. acs.org Modern synthetic techniques like microwave-assisted organic synthesis and continuous-flow processes are also being applied to the synthesis of related conjugated fatty acids. nih.gov These methods can significantly reduce reaction times and improve energy efficiency compared to conventional heating. nih.gov The development of highly selective catalysts, for instance in palladium-catalyzed Negishi and Suzuki couplings for dienoic ester synthesis, contributes to sustainability by maximizing atom economy and minimizing the formation of isomeric byproducts. core.ac.ukfluorochem.co.uk

| Methodology | Key Features | Advantages | Relevant Research Finding |

|---|---|---|---|

| Biocatalysis (Enzymatic Synthesis) | Uses enzymes like lipases for catalysis. gwern.netacs.org | High stereoselectivity, mild reaction conditions, reduced waste. | Lipase-catalyzed acetylation and transesterification for synthesizing chiral fatty acids and esters. gwern.netacs.org |

| Renewable Feedstocks | Utilizes plant oils and other biomass as starting materials. acs.org | Reduces reliance on petrochemicals, biodegradable potential. | Multi-step enzyme catalysis to produce long-chain dicarboxylic acids from vegetable oils. acs.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation for heating. nih.gov | Rapid reaction rates, improved energy efficiency, higher yields. | Successfully employed for the preparation of conjugated linoleic acids. nih.gov |

| Highly Selective Catalysis | Uses advanced catalysts (e.g., Palladium-based) to control reaction outcomes. core.ac.ukfluorochem.co.uk | High isomeric purity (≥98%), minimizes purification steps and waste. | Pd-catalyzed Negishi and Suzuki couplings provide highly stereoselective routes to dienoic esters. core.ac.ukfluorochem.co.uk |

Elucidation of Novel Reactivity Modes and Catalytic Systems

The unique allenic structure of hexa-4,5-dienoic acid and its analogs makes them ideal substrates for exploring novel chemical transformations. Research has uncovered a diverse array of reactivity modes, primarily driven by the development of sophisticated metal-based catalytic systems.

Gold catalysts, for example, have been identified as highly effective for the cycloisomerization of allenoic acids. d-nb.info This reaction provides an efficient, asymmetric approach to producing naturally occurring γ-butyrolactones, which are valuable chiral building blocks. d-nb.info Similarly, silver nitrate (B79036) (AgNO₃) has been used to catalyze the cyclization of allenoic acids to butenolides. ontosight.ai

Copper-catalyzed reactions have opened new avenues for functionalization. One notable example is a three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium salts, which yields 4-sulfonylated furan-2(5H)-ones. nih.gov Another novel copper-catalyzed annulation with diphenylphosphine (B32561) oxide leads to the formation of 4-phosphate butenolides. acs.org

Palladium catalysis is particularly versatile. It has been used for the halolactonization of 2,3-allenoic acids, followed by Suzuki coupling reactions to produce 4-aryl-2(5H)-furanones. nih.gov Furthermore, palladium acetate (B1210297) can catalyze the cyclization of 2,3-allenoic acids in the presence of simple allenes, leading to complex furanone derivatives through a process involving a furanonyl palladium intermediate. acs.org Other metals, such as rhodium and titanium, have also been employed to catalyze unique transformations, including coupling cyclizations and intermolecular cross-cyclomagnesiation reactions, respectively. researchgate.netresearchgate.net

| Catalytic System | Reactivity Mode | Product Type | Relevant Research Finding |

|---|---|---|---|

| Gold (Au) Complexes | Asymmetric Cycloisomerization | γ-Vinylic γ-butyrolactones | Provides an efficient modular approach from allenoic acids to natural lactones. d-nb.info |

| Copper (Cu)(II) | Three-Component Reaction / Annulation | 4-Sulfonylated or 4-Phosphorylated Furan-2(5H)-ones | Proceeds via a radical process to incorporate sulfur dioxide or phosphine (B1218219) oxide. acs.orgnih.gov |

| Palladium (Pd) | Halolactonization / Suzuki Coupling / Cyclization | 4-Aryl-2(5H)-furanones and other complex butenolides | Versatile catalyst for C-C bond formation and cyclization reactions. acs.orgnih.gov |